![molecular formula C11H9NO2S B1589514 Methyl 4-(thiazol-2-Yl)benzoate CAS No. 305806-42-2](/img/structure/B1589514.png)
Methyl 4-(thiazol-2-Yl)benzoate
Overview
Description
Methyl 4-(thiazol-2-Yl)benzoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(thiazol-2-Yl)benzoate typically involves the cyclization and condensation of haloketones with thioamide. This method is popular due to its efficiency in forming the thiazole moiety . Another approach involves treating α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . Additionally, eco-friendly methods such as microwave irradiation under solvent-free conditions have been employed for the rapid synthesis of thiazole derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(thiazol-2-Yl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and other fields.
Scientific Research Applications
Methyl 4-(thiazol-2-yl)benzoate exhibits significant biological activities that make it a candidate for drug development. The thiazole moiety is known for its role in various pharmacological effects, including:
- Antimicrobial Properties : Research indicates that thiazole derivatives possess antibacterial and antifungal activities. This compound has been studied for its efficacy against a range of microbial strains, showcasing potential as an antimicrobial agent .
- Anticancer Activity : The compound has shown promise in cancer research, particularly against human lung adenocarcinoma cells. Studies have reported IC50 values indicating that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer drug .
- Anticonvulsant Effects : Some derivatives of thiazole have been evaluated for their anticonvulsant properties. The structural characteristics of this compound may contribute to similar effects, warranting further investigation .
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The initial step often includes the reaction of appropriate thioketones with aldehydes or ketones to form the thiazole ring.
- Esterification : Methyl benzoate is then reacted with the synthesized thiazole to form this compound through esterification reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Structural Comparisons and Derivatives
This compound shares structural similarities with other thiazole derivatives which may enhance its bioavailability and efficacy:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 4-(4-methylthiazol-2-yl)benzoate | Additional methyl group | Enhanced lipophilicity may improve bioavailability . |
Methyl 5-(thiazol-2-yl)benzoate | Thiazole group at different position | Potentially different biological activity due to structural variations . |
Mechanism of Action
The mechanism of action of Methyl 4-(thiazol-2-Yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, block receptor sites, or interfere with cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(thiazol-2-Yl)benzoate include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
This compound is unique due to its specific structure, which combines the thiazole ring with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-(thiazol-2-yl)benzoate is a compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings and case studies.
Overview of Thiazole Derivatives
Thiazole derivatives, including this compound, are recognized for their broad spectrum of biological activities, such as:
- Antimicrobial : Effective against bacteria and fungi.
- Antitumor : Exhibiting cytotoxic effects on cancer cells.
- Anti-inflammatory : Reducing inflammation in various models.
- Neuroprotective : Potentially beneficial in neurodegenerative diseases.
Target Interactions
This compound interacts with multiple biological targets, influencing various biochemical pathways. The following mechanisms have been identified:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Signaling Modulation : Alters signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Changes : Affects the expression of genes involved in inflammation and tumor progression.
Antimicrobial Activity
This compound has demonstrated significant antibacterial and antifungal properties. For instance, studies show that thiazole derivatives exhibit activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .
Anticancer Potential
Recent investigations reveal that thiazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that certain analogs possess IC50 values less than 2 µg/mL against HepG-2 liver cancer cells . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly enhance cytotoxicity.
Neuroprotective Effects
Research has indicated that this compound may also have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE), suggesting a mechanism for enhancing cognitive function .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiazole derivatives, including this compound, against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial load with MIC values comparable to standard antibiotics .
- Evaluation of Anticancer Activity : Another study focused on the anticancer effects of this compound analogs in vitro against multiple cancer cell lines. The results showed promising cytotoxicity, particularly in leukemia and breast cancer models, underscoring its potential as a lead compound for further development .
Data Tables
Biological Activity | Test Organism/Cell Line | Result (IC50/MIC) |
---|---|---|
Antibacterial | C. albicans | MIC = 3.92 mM |
Antifungal | A. niger | MIC = 4.01 mM |
Anticancer | HepG-2 | IC50 < 2 µg/mL |
Neuroprotective | AChE Inhibition | IC50 = 2.7 µM |
Properties
IUPAC Name |
methyl 4-(1,3-thiazol-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKYMEYSRKQKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459814 | |
Record name | Methyl 4-(1,3-thiazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305806-42-2 | |
Record name | Methyl 4-(1,3-thiazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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